2-{[hydroxy(methyl)phosphoryl]oxy}acetic acid
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Overview
Description
2-{[Hydroxy(methyl)phosphoryl]oxy}acetic acid, also known as glycolic acid phosphate, is a chemical compound with the molecular formula C3H7O5P and a molecular weight of 154.06 g/mol. This compound is widely used in various fields of research and industry due to its unique chemical properties.
Preparation Methods
The synthesis of 2-{[hydroxy(methyl)phosphoryl]oxy}acetic acid involves several steps. One common method includes the reaction of glycolic acid with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.
Chemical Reactions Analysis
2-{[Hydroxy(methyl)phosphoryl]oxy}acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-{[Hydroxy(methyl)phosphoryl]oxy}acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is utilized in biochemical studies to investigate enzyme-substrate interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[hydroxy(methyl)phosphoryl]oxy}acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for certain enzymes, leading to the formation of phosphorylated intermediates. These intermediates can then participate in various biochemical pathways, exerting their effects on cellular processes .
Comparison with Similar Compounds
2-{[Hydroxy(methyl)phosphoryl]oxy}acetic acid can be compared with other similar compounds such as:
Phosphonoacetic acid: Similar in structure but lacks the hydroxyl group.
Phosphoglycolic acid: Contains an additional phosphate group.
Phosphonoformic acid: Similar but with a different carbon backbone.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[hydroxy(methyl)phosphoryl]oxyacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7O5P/c1-9(6,7)8-2-3(4)5/h2H2,1H3,(H,4,5)(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWFFXMFDDOEQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(O)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7O5P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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